molecular formula C13H23NO3 B1441372 Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate CAS No. 277298-22-3

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate

Cat. No. B1441372
CAS RN: 277298-22-3
M. Wt: 241.33 g/mol
InChI Key: NKFIUBSEBGYGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1196151-56-0 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl 4-oxo-3-propyl-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-5-6-10-9-14 (8-7-11 (10)15)12 (16)17-13 (2,3)4/h10H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Industrial Applications

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is a key intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient synthesis process for this compound has been proposed, highlighting its significance in drug development. The process involves a series of steps, starting from 4-methylpyridinium and proceeding through various chemical reactions, including SN2 substitution, borohydride reduction, and oxidation, to yield tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This method offers advantages like easy raw material availability and scalability for industrial applications (Chen Xin-zhi, 2011).

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have shown potential in synthesizing small molecule anticancer drugs. A high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was established, which is an important intermediate for these drugs. The method involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, indicating the compound's versatility in drug synthesis (Binliang Zhang et al., 2018).

X-ray Crystallography Studies

This compound derivatives have been studied using X-ray crystallography, revealing significant structural insights. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a closely related compound, was analyzed to determine its crystal structure, which is crucial in understanding its chemical properties and potential applications (C. Didierjean et al., 2004).

Chemical Synthesis and Modification

The compound and its variants are widely used in chemical synthesis and modification. Stereoselective syntheses of substituted tert-butyl 4-oxopiperidine-1-carboxylates have been reported, showcasing its utility in creating diverse piperidine derivatives with potential applications in various fields, including medicinal chemistry (A. I. Moskalenko et al., 2014).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIUBSEBGYGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725221
Record name tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

277298-22-3
Record name tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.